3-(5-Bromo-2-hydroxyphenyl)propanoic acid
Description
Contextualization of Substituted Phenylpropanoic Acid Derivatives in Contemporary Chemical Sciences
Substituted phenylpropanoic acid derivatives are a well-established class of compounds with significant relevance in medicinal chemistry and materials science. The phenylpropanoic acid scaffold provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.
In the realm of drug discovery, these derivatives have been investigated for a wide range of therapeutic applications. For instance, certain substituted phenylpropanoic acids have been explored as non-steroidal anti-inflammatory drugs (NSAIDs) due to their ability to inhibit cyclooxygenase (COX) enzymes. Others have been designed as agonists for peroxisome proliferator-activated receptors (PPARs), which are implicated in metabolic disorders. The carboxylic acid moiety is often crucial for interacting with biological targets, while the substituted phenyl ring influences potency, selectivity, and pharmacokinetic properties.
Rationale for Investigating Brominated Phenolic Scaffolds in Structure-Function Studies
The inclusion of a brominated phenolic scaffold within a molecule like 3-(5-bromo-2-hydroxyphenyl)propanoic acid is a deliberate design element in medicinal chemistry. The bromine atom, a halogen, can significantly alter a molecule's properties. It is known to increase lipophilicity, which can enhance membrane permeability and cellular uptake. Furthermore, bromine can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to its biological target.
The phenolic hydroxyl group is also a key functional group, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows it to form crucial interactions with amino acid residues in enzymes and receptors. The combination of a bromine atom and a hydroxyl group on a phenyl ring creates a unique electronic and steric environment that can be exploited in the design of targeted therapeutic agents. Research into bromophenol derivatives has highlighted their potential as antibacterial agents, further underscoring the importance of this structural motif.
Overview of Academic Research Trajectories for this compound and Related Structures
While dedicated academic publications focusing exclusively on this compound are sparse, its mention in patent literature provides insight into its potential research applications. A notable example is a patent that discloses a series of compounds, including "5-bromo-2-hydroxybenzenepropanoic acid," as antagonists of the αvβ3 integrin. google.com
Integrins are cell surface receptors involved in cell adhesion and signaling. The αvβ3 integrin, in particular, plays a role in processes such as angiogenesis (the formation of new blood vessels) and bone resorption. google.com Antagonists of this integrin have been investigated for their therapeutic potential in a variety of conditions, including osteoporosis, tumor metastasis, and diabetic retinopathy. google.com The inclusion of 5-bromo-2-hydroxybenzenepropanoic acid in this patent suggests that this compound, or derivatives thereof, may have been synthesized and evaluated for its ability to inhibit αvβ3 integrin activity. google.com However, the patent does not provide specific details on the synthesis or biological data for this particular compound.
Research on structurally related compounds, such as 5-bromo-2-hydroxy-benzamide derivatives, has also been pursued, with a focus on their potential biological activities. researchgate.net These studies, while not directly investigating the propanoic acid derivative, contribute to the broader understanding of how the 5-bromo-2-hydroxyphenyl scaffold can be utilized in the development of new chemical entities.
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-bromo-2-hydroxybenzenepropanoic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-bromo-2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAWEGAXFOTRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Bromo 2 Hydroxyphenyl Propanoic Acid
Strategies for the Construction of the 3-(5-Bromo-2-hydroxyphenyl)propanoic Acid Framework
The fundamental challenge in synthesizing this compound lies in the controlled assembly of the substituted phenylpropanoic acid structure. A common and logical approach involves the initial synthesis of 3-(2-hydroxyphenyl)propanoic acid, followed by a regioselective bromination.
Several established organic reactions can be employed to construct the 3-(2-hydroxyphenyl)propanoic acid backbone. These methods often start from readily available precursors like 2-hydroxybenzaldehyde or coumarin (B35378).
One prominent method is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. In this context, 2-hydroxybenzaldehyde can be condensed with malonic acid in the presence of a basic catalyst, such as pyridine (B92270) and a small amount of piperidine. The resulting unsaturated intermediate, 2-hydroxycinnamic acid, can then be reduced to the desired 3-(2-hydroxyphenyl)propanoic acid. The reduction of the carbon-carbon double bond can be effectively achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
Another classical approach is the Perkin reaction . This reaction facilitates the synthesis of α,β-unsaturated carboxylic acids by the condensation of an aromatic aldehyde with an acid anhydride (B1165640) and its corresponding carboxylate salt. For the synthesis of the precursor to 3-(2-hydroxyphenyl)propanoic acid, 2-hydroxybenzaldehyde can be reacted with acetic anhydride and sodium acetate. The resulting acetylated coumarin derivative can then be hydrolyzed and reduced to yield the target phenylpropanoic acid.
A particularly efficient route to 3-(2-hydroxyphenyl)propanoic acid is the catalytic hydrogenation of coumarin . Coumarin, which is structurally a lactone of 2-hydroxy-cis-cinnamic acid, can be reduced to open the lactone ring and saturate the double bond in a single step. This transformation is typically carried out using hydrogen gas and a palladium on carbon catalyst.
| Starting Material | Reaction | Key Reagents | Intermediate | Final Product (Pre-bromination) |
| 2-Hydroxybenzaldehyde | Knoevenagel Condensation & Reduction | Malonic acid, Pyridine, Piperidine; H₂, Pd/C | 2-Hydroxycinnamic acid | 3-(2-Hydroxyphenyl)propanoic acid |
| 2-Hydroxybenzaldehyde | Perkin Reaction & Hydrolysis/Reduction | Acetic anhydride, Sodium acetate; H₂O, H₂/Pd/C | Acetylated coumarin | 3-(2-Hydroxyphenyl)propanoic acid |
| Coumarin | Catalytic Hydrogenation | H₂, Pd/C | - | 3-(2-Hydroxyphenyl)propanoic acid |
Stereocontrolled Synthesis Approaches to Phenylpropanoic Acid Derivatives
While the synthesis of racemic this compound is readily achievable, the preparation of enantiomerically pure forms requires stereocontrolled synthetic strategies. Asymmetric hydrogenation of the α,β-unsaturated carboxylic acid intermediate (e.g., a derivative of 2-hydroxycinnamic acid) is a powerful approach. This can be accomplished using chiral catalysts, such as those based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., BINAP). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
Another strategy involves the use of chiral auxiliaries. An achiral precursor can be reacted with a chiral auxiliary to form a diastereomeric mixture, which can be separated by chromatography or crystallization. Subsequent cleavage of the auxiliary from the separated diastereomers yields the desired enantiomers of the phenylpropanoic acid.
Regioselective Bromination of Hydroxyphenyl Moieties
The introduction of a bromine atom at the C5 position of the 2-hydroxyphenylpropanoic acid core requires a highly regioselective bromination reaction. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the ortho positions are sterically hindered by the hydroxyl group and the propanoic acid side chain, bromination is expected to occur predominantly at the para position (C5).
N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of activated aromatic rings. organic-chemistry.orgorganic-chemistry.org The reaction of 3-(2-hydroxyphenyl)propanoic acid with NBS in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent, can afford the desired this compound with high regioselectivity. organic-chemistry.orgnih.gov The reaction conditions, including temperature and the presence of a catalyst, can be optimized to maximize the yield of the desired product and minimize the formation of polybrominated byproducts. nih.gov
Elemental bromine (Br₂) in the presence of a mild Lewis acid or in a polar solvent can also be employed for the bromination. mdpi.com However, the high reactivity of bromine can sometimes lead to over-bromination, necessitating careful control of the stoichiometry and reaction conditions.
| Brominating Agent | Catalyst/Solvent | Expected Regioselectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile | High para-selectivity |
| Bromine (Br₂) | Acetic Acid | Good para-selectivity, risk of over-bromination |
| Tetrabutylammonium tribromide (TBATB) | Dichloromethane | High para-selectivity, mild conditions |
Methodologies for Introducing and Modifying the Propanoic Acid Chain
While the aforementioned methods construct the entire phenylpropanoic acid framework in a concerted manner, alternative strategies focus on the stepwise introduction and modification of the propanoic acid chain onto a pre-functionalized phenol (B47542).
One such approach involves the Heck reaction , where a bromo-substituted phenol (e.g., 4-bromo-2-hydroxyphenol) is coupled with an acrylic acid derivative in the presence of a palladium catalyst. Subsequent reduction of the double bond would yield the desired product.
Another method involves the alkylation of a phenoxide . A protected 4-bromophenol (B116583) can be deprotonated to form the corresponding phenoxide, which can then be reacted with a three-carbon electrophile containing a masked or protected carboxylic acid functionality. Deprotection would then reveal the propanoic acid chain.
Modifications to the propanoic acid chain, such as esterification or amidation, are typically carried out after the core structure has been assembled. Standard esterification procedures involve reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). Amidation can be achieved by converting the carboxylic acid to an activated species (e.g., an acid chloride or an active ester) followed by reaction with an amine.
Advanced Synthetic Transformations for Analogues and Derivatization
The this compound scaffold serves as a versatile platform for the synthesis of a wide range of analogues and derivatives. The bromine atom is a particularly useful handle for further transformations, most notably through palladium-catalyzed cross-coupling reactions .
The Suzuki coupling , for instance, allows for the reaction of the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond. This enables the introduction of various aryl or alkyl substituents at the C5 position. Similarly, the Sonogashira coupling can be used to introduce alkyne moieties by reacting the aryl bromide with a terminal alkyne in the presence of a palladium and a copper co-catalyst. The Buchwald-Hartwig amination provides a route to introduce nitrogen-based functional groups by coupling the aryl bromide with amines.
Derivatization of the hydroxyl and carboxylic acid functionalities offers further avenues for creating analogues. The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. The carboxylic acid group can be converted into a wide array of functional groups, including esters, amides, and alcohols (via reduction).
| Reaction Type | Reactant | Catalyst System | Introduced Moiety |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl group |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, Base | Alkynyl group |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Amino group |
| Etherification | Alkyl halide | Base (e.g., K₂CO₃) | Alkoxy group |
| Esterification | Alcohol | Acid catalyst or Coupling agent | Ester group |
| Amidation | Amine | Coupling agent (e.g., HATU) | Amide group |
Development of Sustainable and Efficient Synthetic Routes
In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic routes for this compound and its derivatives. A key focus is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.
For the synthesis of the coumarin precursor, traditional methods often employ toxic solvents like pyridine. news-medical.net Recent research has explored the use of greener alternatives, such as ionic liquids or deep eutectic solvents, which can be recycled and reused. benthamdirect.comresearchgate.neteurekaselect.comrsc.org Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemical methods (ball milling), are also being investigated to reduce waste and energy consumption. news-medical.netbenthamdirect.com
The use of enzymatic or biocatalytic methods represents a promising avenue for the sustainable synthesis of phenylpropanoic acids. Engineered microorganisms could potentially be used to produce the 3-(2-hydroxyphenyl)propanoic acid precursor from simple starting materials under mild, aqueous conditions.
In the bromination step, the development of catalytic methods that utilize safer bromine sources is an active area of research. For example, the use of bromide salts in combination with an oxidant can generate the active brominating species in situ, avoiding the handling of elemental bromine.
The principles of atom economy are also being applied to streamline synthetic routes, aiming to maximize the incorporation of atoms from the starting materials into the final product and minimize the generation of byproducts.
Advanced Spectroscopic and Structural Characterization of 3 5 Bromo 2 Hydroxyphenyl Propanoic Acid
Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural assignment for 3-(5-Bromo-2-hydroxyphenyl)propanoic acid can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic region is expected to show signals corresponding to the three protons on the substituted benzene (B151609) ring. The proton ortho to the hydroxyl group (C6-H) would likely appear as a doublet, while the other two protons (C3-H and C4-H) would exhibit splitting patterns consistent with their coupling to each other. The aliphatic protons of the propanoic acid side chain would present as two distinct multiplets, typically triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups. The acidic proton of the carboxyl group and the phenolic hydroxyl proton are often broad singlets and may exchange with deuterium (B1214612) in solvents like D₂O.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The carbonyl carbon of the carboxylic acid is characteristically found far downfield. The six carbons of the benzene ring will have unique chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing bromo substituent. The two methylene carbons of the side chain will appear in the aliphatic region of the spectrum. Predicted data for the related 3-(2-Hydroxyphenyl)propanoic acid shows signals around 185.5 ppm for the carbonyl carbon, and between 118 and 156 ppm for the aromatic carbons, providing a basis for estimating the shifts in the brominated analogue. bmrb.io
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~11.0 - 12.0 | br s | -COOH |
| ~9.0 - 10.0 | br s | Ar-OH |
| ~7.30 | d | H-6 |
| ~7.15 | dd | H-4 |
| ~6.80 | d | H-3 |
| ~2.85 | t | -CH₂-Ar |
| ~2.60 | t | -CH₂-COOH |
Note: Predicted values are based on analogous structures and substituent effects. s=singlet, d=doublet, dd=doublet of doublets, t=triplet, br=broad.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | C=O |
| ~152 | C-OH |
| ~133 | C-4 |
| ~131 | C-6 |
| ~125 | C-1 |
| ~118 | C-3 |
| ~112 | C-Br |
| ~35 | -CH₂-COOH |
| ~25 | -CH₂-Ar |
Note: Predicted values are based on analogous structures and substituent effects.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
The molecular formula of this compound is C₉H₉BrO₃, corresponding to a molecular weight of approximately 245.07 g/mol . chemscene.com Due to the presence of bromine, the molecular ion peak in the mass spectrum will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) with nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Electron ionization (EI) would likely induce fragmentation, providing valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org For this specific molecule, other significant fragmentation events would be anticipated, such as the cleavage of the C-C bond adjacent to the aromatic ring (alpha-cleavage) and the loss of the bromine atom. The fragmentation of related halogenated phenyl compounds often involves the loss of the halogen atom. nih.govresearchgate.net A plausible fragmentation could also involve the loss of a water molecule (H₂O) from the molecular ion.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion |
| 244 | 246 | [C₉H₉BrO₃]⁺ (Molecular Ion) |
| 226 | 228 | [C₉H₇BrO₂]⁺ ([M-H₂O]⁺) |
| 199 | 201 | [C₈H₈BrO]⁺ ([M-COOH]⁺) |
| 165 | 165 | [C₉H₉O₃]⁺ ([M-Br]⁺) |
| 121 | 121 | [C₇H₅O₂]⁺ (Benzylic fragment after Br loss) |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule's functional groups. The resulting spectra serve as a molecular fingerprint, confirming the presence of specific structural motifs.
For this compound, the FTIR spectrum is expected to be dominated by several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The phenolic O-H stretch would likely appear as a sharper band around 3500-3200 cm⁻¹. The C=O stretching of the carboxyl group is expected to be a strong, sharp peak around 1700 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretches from the propanoic chain would be observed just below 3000 cm⁻¹, while the C-O stretching and O-H bending vibrations would be found in the fingerprint region (1300-900 cm⁻¹). The C-Br stretch is expected at lower frequencies, typically in the 600-500 cm⁻¹ range. Experimental data for the similar compound 5-Bromo-2-Hydroxybenzaldehyde confirms vibrations for O-H, C-H, C=C, and C=O groups, which supports these predictions. nih.gov
Raman spectroscopy would provide complementary information. Non-polar bonds, such as the aromatic C=C bonds, often produce strong Raman signals, whereas the highly polar C=O group would be weaker.
Table 4: Characteristic Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Technique |
| 3500 - 3200 | O-H stretch (phenol) | FTIR |
| 3300 - 2500 | O-H stretch (carboxylic acid) | FTIR |
| 3000 - 2850 | C-H stretch (aliphatic) | FTIR, Raman |
| ~1700 | C=O stretch (carboxylic acid) | FTIR |
| 1600 - 1450 | C=C stretch (aromatic) | FTIR, Raman |
| ~1300 | C-O stretch | FTIR |
| 600 - 500 | C-Br stretch | FTIR, Raman |
X-ray Crystallography for Crystalline State Structure Determination
The crystal structure of (E)-3-(5-bromo-2-hydroxyphenyl)acrylaldehyde, which shares the same substituted phenyl ring, has been determined to be in the orthorhombic crystal system. nih.gov It is highly probable that this compound would also crystallize in a common system such as monoclinic or orthorhombic. A dominant and highly predictable feature in the crystal packing would be the formation of centrosymmetric dimers via hydrogen bonding between the carboxylic acid groups of two adjacent molecules. mdpi.com This R²₂(8) graph set motif is a hallmark of carboxylic acids in the solid state. mdpi.com Additional intermolecular interactions, such as hydrogen bonds involving the phenolic hydroxyl group and potential π-π stacking of the aromatic rings, would further stabilize the crystal lattice.
Table 5: Predicted Crystallographic Parameters (based on analogous structures)
| Parameter | Predicted Value/Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Key Supramolecular Motif | Centrosymmetric R²₂(8) hydrogen-bonded dimer |
| Other Interactions | O-H···O hydrogen bonds (phenol), π-π stacking |
Electronic Absorption Spectroscopy and Optical Behavior Analysis
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule, which are characteristic of its chromophores. The primary chromophore in this compound is the substituted benzene ring.
The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* electronic transitions within the aromatic system. The presence of the hydroxyl (-OH) and bromo (-Br) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The hydroxyl group, in particular, is a strong activating group that can significantly influence the electronic transitions. Experimental UV-Vis analysis of 5-Bromo-2-Hydroxybenzaldehyde in chloroform (B151607) shows distinct absorption bands, which can be used as a proxy to estimate the behavior of the target compound. nih.gov The spectrum would likely feature two main absorption bands, one intense band at a lower wavelength and a second, less intense band with more fine structure at a higher wavelength, characteristic of substituted benzenoid compounds.
Table 6: Predicted Electronic Absorption Data for this compound
| Predicted λ_max (nm) | Type of Transition | Chromophore |
| ~210 - 230 | π → π | Substituted Benzene Ring |
| ~270 - 290 | π → π | Substituted Benzene Ring |
Computational and Theoretical Studies on 3 5 Bromo 2 Hydroxyphenyl Propanoic Acid
Molecular Docking Analysis for Ligand-Target Interaction Prediction
There is a lack of published molecular docking studies featuring 3-(5-Bromo-2-hydroxyphenyl)propanoic acid. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be invaluable in identifying potential protein targets and predicting binding affinities, offering a first step in understanding its potential pharmacological applications. Research on other arylpropanoic acids has demonstrated the utility of this method in identifying potential anti-inflammatory agents by studying their interactions with enzymes like cyclooxygenases (COX). mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior
A search of the scientific literature did not yield any molecular dynamics (MD) simulation studies specifically focused on this compound. MD simulations are crucial for understanding the conformational flexibility and dynamic behavior of a molecule over time in a simulated biological environment. These simulations could reveal how the compound adapts its shape upon interacting with a target protein and provide a more realistic model of its behavior than static docking studies.
Natural Bond Orbital (NBO) Analysis for Understanding Stabilizing Interactions
There are no specific Natural Bond Orbital (NBO) analyses for this compound in the available literature. NBO analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular and intermolecular interactions. For this molecule, an NBO analysis could clarify the stabilizing effects of hyperconjugation and hydrogen bonding, providing a deeper understanding of its electronic structure and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Insights
Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound are not reported in the literature. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. Analysis of the spatial distribution of these frontier orbitals would help in predicting the sites most susceptible to electrophilic and nucleophilic attack.
Mapping of Molecular Electrostatic Potential (MEP) Surfaces
No studies detailing the Molecular Electrostatic Potential (MEP) surface of this compound have been found. MEP maps are valuable for visualizing the charge distribution of a molecule and identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). This information is critical for understanding and predicting how the molecule will interact with other molecules, including biological receptors.
Investigation of Biological Activities and Molecular Mechanisms of 3 5 Bromo 2 Hydroxyphenyl Propanoic Acid Derivatives in Vitro Studies
Enzyme Inhibition Studies and Substrate Mimicry
Enzymes are critical regulators of biological processes, and their inhibition is a key strategy in the development of new drugs. The structural features of 3-(5-Bromo-2-hydroxyphenyl)propanoic acid derivatives, namely the phenolic hydroxyl group, the bromine substituent, and the propanoic acid side chain, suggest potential interactions with various enzyme active sites.
Modulation of Key Metabolic Enzymes (e.g., Adenylyl Cyclases, Lactate (B86563) Dehydrogenase)
While no direct studies have been identified that specifically investigate the effect of this compound on adenylyl cyclases or lactate dehydrogenase (LDH), the known inhibitory activities of other phenolic compounds and their derivatives provide a basis for speculation.
Adenylyl Cyclases (AC): These enzymes are crucial for signal transduction, catalyzing the conversion of ATP to cyclic AMP. To date, research on AC inhibitors has largely focused on adenine-based structures. However, the discovery of non-adenine-based inhibitors suggests that other chemical scaffolds could also interact with the ATP binding site. The phenolic ring of a this compound derivative could potentially interact with hydrophobic pockets within the catalytic site of adenylyl cyclase isoforms. Further research would be required to determine if this compound or its derivatives could act as inhibitors of this enzyme class.
Lactate Dehydrogenase (LDH): LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. Inhibition of LDH is therefore a promising strategy for cancer therapy. A variety of natural and synthetic compounds have been investigated as LDH inhibitors. For instance, δ-aminolevulinic acid (5-ALA) has been identified as a potent LDH inhibitor. Given that some phenolic compounds have been shown to inhibit LDH, it is plausible that derivatives of this compound could also exhibit inhibitory activity. The carboxylic acid moiety could mimic the binding of the natural substrate, lactate or pyruvate, while the substituted phenyl ring could provide additional interactions within the active site.
Mechanistic Probes of Enzyme Active Site Interactions
The specific structural elements of this compound derivatives make them interesting candidates as mechanistic probes to explore the topology and chemical nature of enzyme active sites. The bromine atom, being a bulky and electronegative substituent, can serve as a valuable tool in structure-activity relationship (SAR) studies. By comparing the activity of brominated derivatives with their non-brominated counterparts, researchers can gain insights into the steric and electronic requirements of an enzyme's active site.
For example, studies on other enzymes have utilized brominated compounds to map active sites. In one such study, 2-bromo-3-(p-hydroxyphenyl)-1-propene was used as a mechanism-based inhibitor to probe the active site of dopamine (B1211576) beta-hydroxylase. This demonstrates the utility of brominated phenyl derivatives in elucidating enzyme mechanisms. The propanoic acid side chain can also be modified to explore the spatial constraints of the active site.
Antimicrobial Efficacy Assessments
The rising threat of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Phenolic compounds, in general, are known for their antimicrobial properties, and the introduction of a bromine atom can often enhance this activity.
Antibacterial Activity Against Multi-Drug Resistant Pathogens
While specific data on this compound is not available, numerous studies have demonstrated the potent antibacterial activity of related phenolic acid derivatives against multi-drug resistant (MDR) bacteria. For instance, derivatives of 3-((4-Hydroxyphenyl)amino)propanoic acid have shown structure-dependent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their resistance to multiple antibiotics.
The antimicrobial activity of phenolic acids is often attributed to their ability to disrupt bacterial cell membranes, leading to the leakage of intracellular components. The lipophilicity conferred by the bromine atom in this compound could enhance its ability to penetrate the bacterial cell wall and membrane.
Table 1: Postulated Antibacterial Activity Profile of this compound Derivatives Based on Related Compounds
| Bacterial Group | Potential for Activity | Rationale |
| Gram-positive Bacteria | High | Phenolic compounds are generally effective against Gram-positive bacteria. The bromine atom may enhance membrane disruption. |
| Gram-negative Bacteria | Moderate | The outer membrane of Gram-negative bacteria can be a barrier, but some phenolic derivatives have shown activity. |
| Multi-Drug Resistant Strains | Potential | Brominated compounds and other phenolic derivatives have demonstrated efficacy against MDR strains. |
Antifungal and Antiparasitic Potentials
In addition to antibacterial activity, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have also exhibited significant antifungal activity, including against drug-resistant Candida species such as Candida auris. This suggests that the core structure, when appropriately functionalized, can target eukaryotic pathogens.
Regarding antiparasitic potential, research on other propanoic acid derivatives offers some clues. For example, 3-(3,4,5-trimethoxyphenyl) propanoic acid, isolated from Piper tuberculatum, has demonstrated leishmanicidal activity against Leishmania amazonensis promastigotes. This indicates that the propanoic acid scaffold can be a starting point for the development of antiparasitic agents. The presence of the bromo- and hydroxyl- substituents on the phenyl ring of this compound would likely modulate this activity.
Exploration of Antimicrobial Modes of Action
The precise mechanisms by which this compound derivatives might exert their antimicrobial effects have not been specifically studied. However, based on the known mechanisms of other phenolic compounds, several modes of action can be proposed.
One primary mechanism is the disruption of the microbial cell membrane. The hydroxyl group of the phenol (B47542) can interact with the polar head groups of phospholipids, while the lipophilic phenyl ring and bromine atom can intercalate into the lipid bilayer, leading to increased membrane permeability and loss of cellular integrity.
Another potential mechanism is the inhibition of essential microbial enzymes. As discussed in the enzyme inhibition section, these compounds could target key metabolic enzymes necessary for microbial survival. Furthermore, phenolic compounds can also interfere with nucleic acid synthesis and protein function within the microbial cell. The potential for these compounds to target multiple pathways simultaneously could be a significant advantage in overcoming drug resistance.
Table 2: Potential Antimicrobial Modes of Action
| Mechanism | Description |
| Membrane Disruption | The compound could insert into the bacterial cell membrane, increasing its permeability and causing leakage of essential cellular contents. |
| Enzyme Inhibition | It may inhibit the activity of crucial bacterial enzymes involved in metabolism, cell wall synthesis, or DNA replication. |
| Protein Denaturation | The phenolic hydroxyl group could form hydrogen bonds with bacterial proteins, altering their conformation and function. |
| Interference with Nucleic Acid Synthesis | The compound might bind to DNA or inhibit enzymes involved in DNA replication and transcription. |
Antioxidant and Anti-inflammatory Biological Pathways
The phenolic hydroxyl group and the arylpropionic acid structure are well-known pharmacophores that confer antioxidant and anti-inflammatory activities.
The antioxidant capacity of phenolic compounds, including bromophenols, is primarily attributed to their ability to scavenge free radicals. mdpi.comjscholaronline.org This activity is crucial for mitigating oxidative stress, a key factor in numerous pathological conditions. The primary mechanisms by which phenolic compounds neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a stable phenoxyl radical that is resonance-stabilized, preventing it from initiating new oxidation chains. jscholaronline.orgresearchgate.net The bond dissociation enthalpy (BDE) of the O-H bond is a key determinant of HAT efficiency; a lower BDE facilitates easier hydrogen donation. researchgate.net
Single Electron Transfer followed by Proton Transfer (SET-PT): Alternatively, a phenolic compound can donate an electron to a free radical, forming a radical cation. This is typically followed by the transfer of a proton to the surrounding medium, ultimately neutralizing the radical. nih.gov
The presence of a bromine atom on the phenyl ring, as in this compound, can influence this antioxidant activity. The electron-withdrawing or donating nature of substituents on the aromatic ring affects the stability of the resulting phenoxyl radical and the ease of hydrogen or electron donation. mdpi.com Studies on various bromophenols isolated from marine sources have confirmed their potent radical scavenging activities against radicals like DPPH (1,1-diphenyl-2-picrylhydrazuyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulphonic acid)). mdpi.comnih.govnih.gov This suggests that the 5-bromo-2-hydroxyphenyl moiety is a key contributor to the molecule's potential antioxidant effects.
Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. mdpi.com Beyond COX inhibition, related hydroxyphenyl propanoic acid derivatives have been shown to modulate other key inflammatory pathways.
Research on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a structurally similar compound, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov The study revealed that HDMPPA suppressed the production of key inflammatory mediators, including:
Nitric Oxide (NO)
Prostaglandin E2 (PGE2)
This suppression was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the anti-inflammatory action was linked to the blockage of major signaling pathways, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs), and PI3K/Akt, which are central to the inflammatory response. nih.gov Given the structural similarities, it is plausible that this compound or its derivatives could exert anti-inflammatory effects through similar molecular mechanisms.
Other Pharmacological Research Avenues (e.g., Anti-Cancer Studies in Cell Lines)
The 5-bromo-2-hydroxyphenyl moiety has been incorporated into novel synthetic compounds to explore their pharmacological potential, particularly in oncology. A notable example is the derivative 4-[3-(5-bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one . This compound has demonstrated significant in vitro antiproliferative activity against a panel of human cancer cell lines. researchgate.net
The study revealed high cytotoxicity against several cancer types, with particularly low growth inhibition (GI50) concentrations for leukemia and ovarian cancer cell lines. researchgate.net The compound was also shown to induce its cytotoxic effects through mechanisms that include the disintegration of the cell membrane and the inhibition of mitochondrial and lysosomal activity in cancer cells. researchgate.net Furthermore, it exhibited a degree of selectivity, being less sensitive to non-tumorigenic murine fibroblast cells compared to human hepatocellular carcinoma cells. researchgate.net
| Cancer Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| SR | Leukemia | 0.0351 |
| OVCAR-3 | Ovarian Cancer | 0.248 |
| HepG2 | Hepatocellular Carcinoma | Data not specified in GI50 |
Additionally, broader studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have identified several compounds with the ability to reduce cancer cell viability by over 50% and suppress cell migration in A549 non-small cell lung cancer cells. nih.govresearchgate.net These findings underscore the potential of the hydroxyphenyl propanoic acid scaffold as a promising starting point for the development of novel anticancer agents. nih.govktu.edu
Structure-Activity Relationship (SAR) Development for Enhanced Biological Potency
The development of potent derivatives of this compound relies on understanding its structure-activity relationships (SAR).
For antioxidant activity , SAR studies of phenolic compounds consistently show that the number and position of hydroxyl groups are paramount. researchgate.netnih.govnih.gov
Hydroxyl Groups: The -OH group is the primary active site for radical scavenging. The presence of additional hydroxyl groups, particularly in an ortho or para position, often enhances antioxidant activity due to increased stabilization of the phenoxyl radical. researchgate.net
Substituents: The nature of other substituents on the aromatic ring modifies activity. Electron-donating groups generally increase antioxidant potency by stabilizing the radical cation formed during the SET mechanism. The bromo group in the subject compound, being electron-withdrawing, may modulate this activity in a complex manner.
For anti-inflammatory and anti-cancer activities , modifications to both the aromatic ring and the propanoic acid side chain are critical.
Propanoic Acid Chain: The carboxylic acid group is often crucial for the anti-inflammatory activity of arylpropionic acids. However, its modification into amides or esters can lead to derivatives with altered potency and selectivity. humanjournals.com Studies on 3-arylpropionic acids have shown that introducing substitutions on the propanoic acid chain can enhance pharmacokinetic properties. researchgate.net
Aromatic Ring: The substitution pattern on the phenyl ring significantly impacts biological activity. In studies of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the addition of various aromatic and heterocyclic moieties led to compounds with potent anticancer activity. nih.gov For instance, derivatives containing 2-furyl or 5-nitro-2-thienyl substituents showed significantly enhanced cytotoxicity against A549 lung cancer cells. nih.gov This demonstrates that using the this compound core as a scaffold for further chemical synthesis could lead to the discovery of more potent and selective therapeutic agents.
Rational Design and Synthesis of Novel Analogues and Derivatives of 3 5 Bromo 2 Hydroxyphenyl Propanoic Acid
Scaffold-Based Design Principles for Targeted Biological Activity
The 3-(5-bromo-2-hydroxyphenyl)propanoic acid scaffold serves as a foundational structure for the design of new biologically active molecules. The inherent features of this scaffold, including the phenolic hydroxyl group, the bromine atom, and the propanoic acid side chain, offer multiple points for modification to optimize interactions with specific biological targets. The principles of rational drug design guide the modification of this scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies are central to understanding how modifications to the scaffold influence biological activity. By systematically altering different parts of the molecule and assessing the resulting changes in efficacy, researchers can build a comprehensive understanding of the pharmacophore—the essential features required for biological activity. For instance, the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets. The bromine atom, with its electron-withdrawing nature and ability to form halogen bonds, can also significantly influence binding affinity and selectivity.
Computational modeling and docking studies can be employed to predict how analogues of this compound might interact with the active site of a target protein. These in silico methods allow for the virtual screening of a large number of potential derivatives, prioritizing those with the most favorable predicted binding energies and interaction profiles for synthesis and biological evaluation.
Synthetic Strategies for Diverse Substitution Patterns on the Phenolic Ring
Introducing a variety of substituents onto the phenolic ring of this compound is a key strategy for exploring the SAR and optimizing biological activity. Several synthetic methodologies can be employed to achieve diverse substitution patterns.
Electrophilic Aromatic Substitution: The existing electron-donating hydroxyl group and the deactivating but ortho-, para-directing bromine atom on the phenolic ring guide the position of incoming electrophiles. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can be used to introduce a range of functional groups at specific positions on the ring. lumenlearning.commsu.edulibretexts.orglibretexts.orgmasterorganicchemistry.com The conditions for these reactions must be carefully controlled to achieve the desired regioselectivity and to avoid unwanted side reactions.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the phenolic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. nih.govnih.govrsc.org These powerful methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups. For example, a Suzuki coupling with an arylboronic acid could introduce a biphenyl (B1667301) moiety, potentially enhancing binding interactions through additional hydrophobic or pi-stacking interactions.
| Reaction Type | Reagents | Potential Substituents |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Bromination | Br₂, FeBr₃ | -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl, Heteroaryl |
| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Alkyl, Aryl, Vinyl |
Modifications to the Propanoic Acid Side Chain for Modulating Interactions
The propanoic acid side chain is another critical component of the scaffold that can be modified to fine-tune the molecule's properties. The carboxylic acid group is often involved in key interactions with biological targets, but it can also contribute to poor pharmacokinetic properties, such as low cell permeability.
Amide and Ester Formation: The carboxylic acid can be readily converted into a variety of amides and esters through standard coupling reactions. nih.govresearchgate.netgoogle.com This not only allows for the introduction of a diverse range of functional groups but also modulates the acidity and lipophilicity of the molecule. For example, converting the carboxylic acid to a methyl ester can increase its ability to cross cell membranes. Amide formation with different amines can introduce new hydrogen bonding donors and acceptors, potentially leading to improved binding affinity.
Bioisosteric Replacement: In some cases, it may be advantageous to replace the carboxylic acid group with a bioisostere—a functional group with similar physicochemical properties that can mimic the interactions of the carboxylic acid while offering improved metabolic stability or pharmacokinetic profiles. hyphadiscovery.comnih.govnih.govresearchgate.netdrughunter.com Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. The choice of bioisostere will depend on the specific biological target and the desired properties of the final compound.
| Modification | Reagents | Resulting Functional Group | Potential Advantages |
| Esterification | R-OH, acid catalyst | -COOR | Increased lipophilicity, improved cell permeability |
| Amidation | R-NH₂, coupling agent | -CONHR | Introduction of new H-bond donors/acceptors, modulation of solubility |
| Tetrazole formation | NaN₃, ZnBr₂ | -CN₄H | Mimics acidity of carboxylic acid, potentially improved metabolic stability |
| Hydroxamic acid formation | NH₂OH, coupling agent | -CONHOH | Metal chelation, potential for unique binding interactions |
Chiral Analogues and Enantioselective Synthesis
The introduction of a chiral center into the this compound scaffold can have a profound impact on its biological activity. Often, only one enantiomer of a chiral molecule will bind effectively to its biological target, while the other may be inactive or even have undesirable off-target effects. Therefore, the ability to synthesize enantiomerically pure analogues is of great importance.
Asymmetric Synthesis: Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For example, an asymmetric hydrogenation of a corresponding unsaturated precursor could be employed to establish the chiral center on the propanoic acid side chain. purdue.edu
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture. This involves separating the two enantiomers of a chiral compound. Classical resolution methods often involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. acs.org Chiral chromatography is another powerful technique for separating enantiomers on an analytical or preparative scale. mdpi.commdpi.com
The development of chiral analogues of this compound opens up new avenues for exploring its therapeutic potential, allowing for a more precise understanding of its interactions with biological systems and potentially leading to the development of more potent and selective drugs.
Future Research Directions and Emerging Applications
Advanced Methodologies for Biological Target Identification and Validation
Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. For 3-(5-Bromo-2-hydroxyphenyl)propanoic acid, a variety of advanced, unbiased techniques can be employed to uncover its biological binding partners. nih.govbroadinstitute.org
Affinity-based approaches represent a direct method for target identification. nih.gov This would involve chemically modifying the compound to incorporate a tag, such as biotin (B1667282) or a photoaffinity label. nih.govresearchgate.net The tagged compound could then be used as a "bait" to pull down its interacting proteins from cell lysates or living cells, which are subsequently identified by mass spectrometry. nih.gov
Label-free methods offer an alternative that avoids chemical modification of the compound, which can sometimes alter its activity. researchgate.net Techniques such as the cellular thermal shift assay (CETSA), drug affinity responsive target stability (DARTS), and stability of proteins from rates of oxidation (SPROX) are based on the principle that a small molecule binding to its target protein can alter the protein's stability. researchgate.netacs.org These methods could be applied to identify the targets of this compound by observing changes in protein stability in its presence.
The following table illustrates a hypothetical workflow for target identification:
| Methodology | Description | Potential Targets | Validation |
| Affinity Chromatography | The compound is immobilized on a solid support to capture binding proteins from cell extracts. | Enzymes, receptors, transcription factors | Western Blot, ELISA |
| Photoaffinity Labeling | A photoreactive group is attached to the compound, which upon UV irradiation, covalently binds to its target. | Transiently interacting proteins | Site-directed mutagenesis |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in cells and cell lysates. | Intracellular enzymes and signaling proteins | In vitro binding assays |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the protease resistance conferred to a target protein upon small molecule binding. acs.org | A wide range of cellular proteins | RNA interference (RNAi) |
Integration of Omics Technologies in Mechanistic Research
To gain a comprehensive understanding of the cellular effects of this compound, the integration of various "omics" technologies will be crucial. These approaches can provide a global view of the changes occurring within a biological system in response to the compound. mdpi.com
Transcriptomics (RNA-seq): This would reveal changes in gene expression patterns, providing insights into the signaling pathways modulated by the compound.
Proteomics: Quantitative proteomics can identify alterations in protein abundance and post-translational modifications, offering a direct view of the cellular response at the functional level. nih.gov
Metabolomics: By analyzing the changes in small-molecule metabolites, researchers can understand the impact of the compound on cellular metabolism. nih.gov
The integrated analysis of these multi-omics datasets can help construct a detailed picture of the compound's mechanism of action, identify biomarkers of its activity, and uncover potential off-target effects. researchgate.net For a phenolic compound like this, omics could elucidate its influence on pathways related to oxidative stress, inflammation, and cellular metabolism. nih.govunimi.it
Predictive Modeling and Machine Learning Applications in Compound Optimization
Computational approaches, particularly predictive modeling and machine learning (ML), are transforming drug discovery and can be instrumental in the future development of this compound derivatives. parssilico.comazorobotics.com These in silico tools can accelerate the optimization of the compound's properties and predict its biological activities. malvernpanalytical.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate the structural features of derivatives with their biological activity. This would guide the synthesis of new analogues with improved potency and selectivity. nih.gov
Machine learning algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of novel compounds. researchgate.net This can be used to forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize the synthesis of compounds with favorable drug-like characteristics. azorobotics.com
The following table outlines potential applications of predictive modeling:
| Modeling Application | Objective | Methodology | Expected Outcome |
| Lead Optimization | To enhance biological activity and selectivity. | 3D-QSAR, Pharmacophore modeling | Design of more potent and specific analogues. |
| ADMET Prediction | To assess the drug-likeness of virtual compounds. | Machine learning models (e.g., Random Forest, Support Vector Machines) | Prioritization of candidates with favorable pharmacokinetic and safety profiles. |
| Target Prediction | To identify potential biological targets based on chemical structure. | Ligand-based and structure-based virtual screening | Generation of hypotheses for experimental validation. |
| De Novo Design | To generate novel molecular structures with desired properties. | Generative deep learning models | Discovery of novel chemical scaffolds. |
Novel Applications in Chemical Biology and Materials Science
Beyond potential therapeutic uses, the unique chemical structure of this compound opens up possibilities in chemical biology and materials science.
In chemical biology , the compound could be developed into a molecular probe to study biological processes. The phenolic hydroxyl group and the carboxylic acid moiety provide handles for the attachment of fluorescent dyes or other reporter groups. Such probes could be used to visualize and track specific cellular events or protein interactions. The bromo-substituent also offers a site for further chemical modification and functionalization. rsc.org
In materials science , phenolic compounds are precursors to various polymers and functional materials. mdpi.com The reactivity of the phenolic ring and the carboxylic acid group could be exploited for polymerization reactions, potentially leading to the development of new biocompatible or biodegradable materials. The bromine atom could also be utilized in cross-coupling reactions to create more complex polymeric structures. The antioxidant properties of the phenolic core might be imparted to these materials, creating, for example, antioxidant polymers for use in food packaging or biomedical devices. mdpi.comnih.gov Furthermore, bromo-hydroxyphenyl structures have been investigated for their role in the synthesis of functional materials like calixarenes, which have applications in sensing and separation. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
